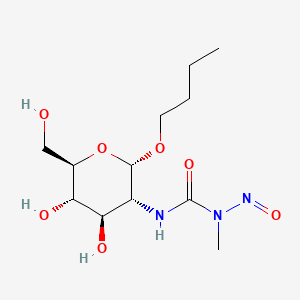
alpha-Butylstreptozotocin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Butylstreptozotocin is a chemical compound that belongs to the class of nitrosourea antibiotics. It is structurally related to streptozotocin, a well-known compound used in medical research for its ability to induce diabetes in experimental animals. This compound is characterized by its unique chemical structure, which includes a butyl group attached to the streptozotocin molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Butylstreptozotocin typically involves the modification of streptozotocin. The process begins with the preparation of streptozotocin, which is then subjected to a series of chemical reactions to introduce the butyl group. The key steps in the synthesis include:
Nitration: Streptozotocin is nitrated to introduce a nitroso group.
Alkylation: The nitrated streptozotocin is then alkylated with butyl bromide under basic conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The production process is carefully monitored to maintain consistency and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Butylstreptozotocin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Alpha-Butylstreptozotocin has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and chemical research.
Biology: It is employed in studies involving cellular and molecular biology.
Medicine: It is used in medical research to induce diabetes in experimental animals, similar to streptozotocin.
Industry: It finds applications in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Wirkmechanismus
The mechanism of action of alpha-Butylstreptozotocin involves its ability to alkylate DNA, leading to DNA damage and cell death. This property makes it useful in inducing diabetes in experimental animals by selectively targeting pancreatic beta cells. The compound is transported into cells via glucose transporters, where it exerts its cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Alpha-Butylstreptozotocin is similar to other nitrosourea compounds such as streptozotocin and alloxan. it is unique due to the presence of the butyl group, which may influence its chemical properties and biological activity. Similar compounds include:
Streptozotocin: Used in medical research for inducing diabetes.
Alloxan: Another compound used to induce diabetes in experimental animals.
Chlorozotocin: A chlorinated derivative with antitumor activity.
This compound stands out due to its specific structural modifications, which may offer distinct advantages in certain research applications.
Eigenschaften
CAS-Nummer |
53347-36-7 |
|---|---|
Molekularformel |
C12H23N3O7 |
Molekulargewicht |
321.33 g/mol |
IUPAC-Name |
3-[(2S,3R,4R,5S,6R)-2-butoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-1-methyl-1-nitrosourea |
InChI |
InChI=1S/C12H23N3O7/c1-3-4-5-21-11-8(13-12(19)15(2)14-20)10(18)9(17)7(6-16)22-11/h7-11,16-18H,3-6H2,1-2H3,(H,13,19)/t7-,8-,9-,10-,11+/m1/s1 |
InChI-Schlüssel |
CRYSPCRGLHJZTE-ILAIQSSSSA-N |
Isomerische SMILES |
CCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)N(C)N=O |
Kanonische SMILES |
CCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)N(C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


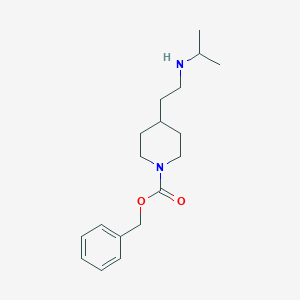
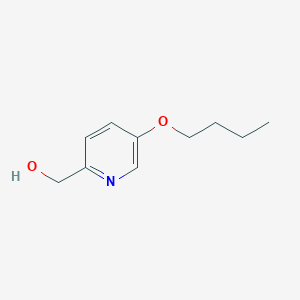
![2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13959070.png)
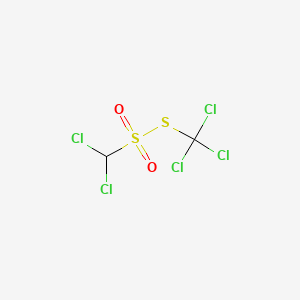
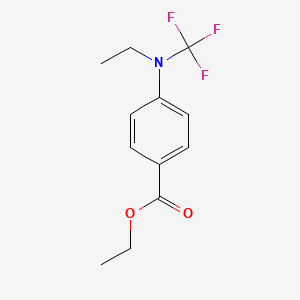
![1-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13959082.png)
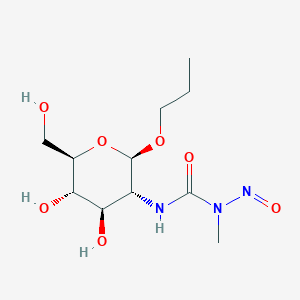
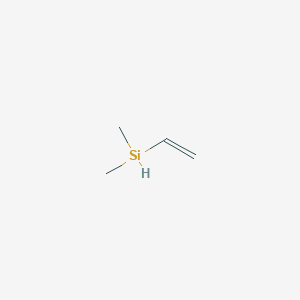
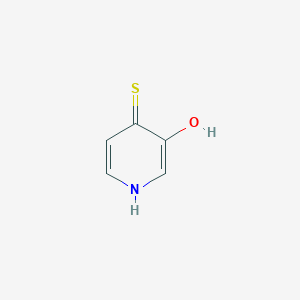

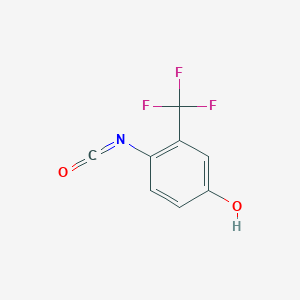
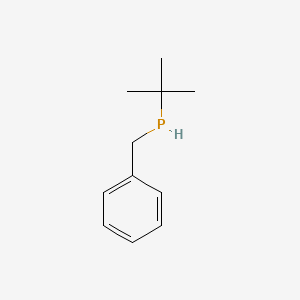
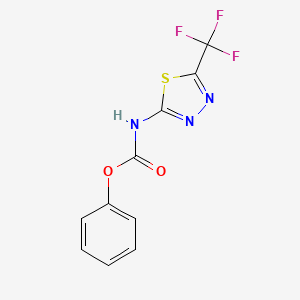
![4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid [5-chloro-2-(5-oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-phenyl]-amide](/img/structure/B13959133.png)
